4-[[4-(dimethylamino)phenyl]diazenyl]-N-(2-methylsulfonothioyloxyethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of Dabsylaminoethyl Methanethiosulfonate involves several steps. The starting materials and specific reaction conditions are typically proprietary to the manufacturers. the general synthetic route involves the reaction of dabsyl chloride with aminoethyl methanethiosulfonate under controlled conditions to yield the desired product . Industrial production methods are not widely documented, but they likely involve similar steps with optimizations for scale and purity.
Analyse Chemischer Reaktionen
Dabsylaminoethyl Methanethiosulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the methanethiosulfonate group.
Oxidation and Reduction:
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield dabsylated derivatives of the nucleophile.
Wissenschaftliche Forschungsanwendungen
Dabsylaminoethyl Methanethiosulfonate is widely used in scientific research, particularly in the following areas:
Medicine: While not directly used as a therapeutic agent, it aids in the research of biological pathways and mechanisms that could lead to medical advancements.
Wirkmechanismus
The mechanism of action of Dabsylaminoethyl Methanethiosulfonate involves its ability to label biomolecules. The methanethiosulfonate group reacts with nucleophilic sites on proteins and peptides, forming stable covalent bonds. This labeling allows for the detection and analysis of these biomolecules in various research applications .
Vergleich Mit ähnlichen Verbindungen
Dabsylaminoethyl Methanethiosulfonate is unique due to its specific functional groups that enable efficient labeling of biomolecules. Similar compounds include:
Dabsyl Chloride: Used for labeling amino acids and peptides.
Methanethiosulfonate Derivatives: Other derivatives with different functional groups for specific labeling purposes.
In comparison, Dabsylaminoethyl Methanethiosulfonate offers a balance of reactivity and stability, making it particularly useful in proteomics research.
Eigenschaften
Molekularformel |
C17H22N4O4S3 |
---|---|
Molekulargewicht |
442.6 g/mol |
IUPAC-Name |
4-[[4-(dimethylamino)phenyl]diazenyl]-N-(2-methylsulfonothioyloxyethyl)benzenesulfonamide |
InChI |
InChI=1S/C17H22N4O4S3/c1-21(2)16-8-4-14(5-9-16)19-20-15-6-10-17(11-7-15)28(23,24)18-12-13-25-27(3,22)26/h4-11,18H,12-13H2,1-3H3 |
InChI-Schlüssel |
YSVAKACZJCHSHA-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)S(=O)(=O)NCCOS(=O)(=S)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.